Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate
Description
Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a heterocyclic organic compound featuring a fused thiophene-dioxane bicyclic core with a methyl ester substituent. This structure confers unique electronic and steric properties, making it valuable in materials science, particularly for synthesizing π-conjugated polymers with low HOMO-LUMO gaps and applications in organic photovoltaics and optoelectronics . The dioxane ring adopts a semi-chair conformation, and the planar arrangement of the thiophene and ester groups facilitates extended conjugation, critical for charge transport .
Properties
IUPAC Name |
methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-10-8(9)7-6-5(4-13-7)11-2-3-12-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZUSZMWEWAYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202125 | |
| Record name | Methyl 2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477587-18-1 | |
| Record name | Methyl 2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477587-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzoic acid with a suitable alkylating agent to form the intermediate compound, which is then subjected to cyclization to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienodioxine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the thienodioxine ring.
Scientific Research Applications
Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of organic electronic materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Carboxylic Acid Derivative
Compound: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (CAS 260063-21-6)
- Molecular Formula : C₇H₆O₄S
- Key Differences :
- The carboxylic acid (–COOH) group increases polarity and acidity (pKa ~2–4) compared to the methyl ester (–COOCH₃).
- Reactivity: Prone to decarboxylation under heat or basic conditions, limiting stability in harsh synthetic environments.
- Applications: Primarily serves as a precursor for ester derivatives via acid-catalyzed esterification .
Aldehyde Derivative
Compound: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
- Molecular Formula : C₇H₆O₃S
- Key Differences :
- The aldehyde (–CHO) group is highly reactive, enabling nucleophilic additions (e.g., Grignard reactions) and condensations.
- Lower thermal stability compared to the ester due to aldehyde oxidation susceptibility.
- Applications: Intermediate for synthesizing Schiff bases or extended conjugated systems .
Carboxamide Derivative
Compound: N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- Molecular Formula: C₈H₉NO₃S
- Key Differences: The carboxamide (–CONHCH₃) group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Reduced electrophilicity compared to esters, making it less reactive in hydrolysis or transesterification. Applications: Potential use in medicinal chemistry due to bioavailability and protein interaction capabilities .
Halogenated and Boronated Derivatives
Brominated Analog
Compound: 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Molecular Formula : C₆H₅BrO₂S
- Key Differences :
- Bromine substitution at the 5-position enables cross-coupling reactions (e.g., Suzuki, Stille).
- Electron-withdrawing Br reduces electron density in the thiophene ring, lowering HOMO energy by ~0.3 eV compared to the ester.
- Applications: Building block for conductive polymers and small-molecule semiconductors .
Boronate Ester
Compound: 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₂H₁₇BO₄S
- Key Differences :
Extended Conjugated Systems
Bis-Thienodioxine-Thiophene
Compound: 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene
- Synthesis: Pd-catalyzed cross-coupling of dibromothiophene with thienodioxine stannanes .
- Key Differences: Extended conjugation lowers the HOMO-LUMO gap to ~1.8 eV (vs. ~2.5 eV for the methyl ester monomer). Enhanced charge carrier mobility (>10⁻³ cm²/V·s) for organic field-effect transistors (OFETs).
Phenanthroline Derivative
Compound: 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
Comparative Data Table
Structural and Electronic Insights
- Conformation : The dioxane ring adopts a semi-chair conformation across all derivatives, ensuring planarity for π-conjugation .
- Dihedral Angles : The angle between the thiophene and substituent rings (e.g., 12.53° for the aniline derivative ) influences conjugation length and charge transport.
- Hydrogen Bonding : Carboxamides and anilines exhibit intermolecular H-bonding, enhancing crystalline order, whereas esters and aldehydes rely on van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
